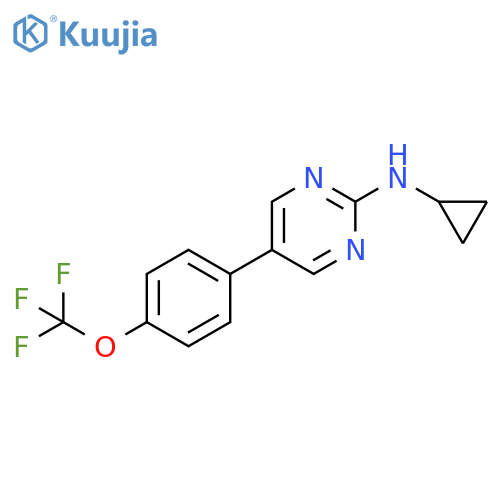Cas no 887417-21-2 (N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine)

887417-21-2 structure
商品名:N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine
CAS番号:887417-21-2
MF:C14H12F3N3O
メガワット:295.259793281555
CID:5362686
N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- N-Cyclopropyl-5-[4-(trifluoromethoxy)phenyl]-2-pyrimidinamine
- N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine
-
- インチ: 1S/C14H12F3N3O/c15-14(16,17)21-12-5-1-9(2-6-12)10-7-18-13(19-8-10)20-11-3-4-11/h1-2,5-8,11H,3-4H2,(H,18,19,20)
- InChIKey: UULNZVRUQUEXLL-UHFFFAOYSA-N
- ほほえんだ: C1(NC2CC2)=NC=C(C2=CC=C(OC(F)(F)F)C=C2)C=N1
じっけんとくせい
- 密度みつど: 1.403±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 403.2±55.0 °C(Predicted)
- 酸性度係数(pKa): 2.98±0.10(Predicted)
N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2184-0280-10μmol |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
887417-21-2 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2184-0280-25mg |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
887417-21-2 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
| Life Chemicals | F2184-0280-10mg |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
887417-21-2 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2184-0280-15mg |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
887417-21-2 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
| Life Chemicals | F2184-0280-5μmol |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
887417-21-2 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2184-0280-20mg |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
887417-21-2 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
| Life Chemicals | F2184-0280-30mg |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
887417-21-2 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
| Life Chemicals | F2184-0280-50mg |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
887417-21-2 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
| Life Chemicals | F2184-0280-3mg |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
887417-21-2 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2184-0280-2μmol |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
887417-21-2 | 90%+ | 2μl |
$85.5 | 2023-05-16 |
N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
887417-21-2 (N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine) 関連製品
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
